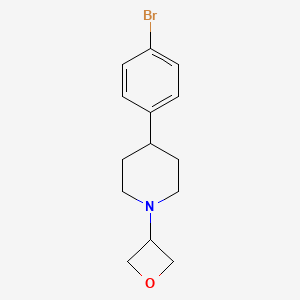
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine
概要
説明
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further substituted with an oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by the introduction of the oxetane ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piper
生物活性
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine is a compound of interest in medicinal chemistry due to its structural features, which include a piperidine ring and an oxetane moiety. These components are known for their potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives containing piperidine and oxetane rings exhibit significant anti-inflammatory activity. For instance, compounds with similar scaffolds have been tested against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-1 and COX-2 is a common target for anti-inflammatory drugs.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 6.74 | 1.10 |
| Celecoxib | 6.12 | 0.12 |
Note: TBD indicates values that need to be determined through experimental assays.
Anticancer Activity
The oxetane moiety has been noted for its potential in enhancing the anticancer properties of compounds. Research has shown that oxetanes can improve binding affinity to specific targets involved in cancer cell proliferation. For example, the presence of an oxetane ring in drug candidates has been linked to increased selectivity towards enzymes over-expressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and oxetane components can significantly influence their inhibitory potency against biological targets.
Key Findings from SAR Studies :
- Electron-donating groups on the aromatic ring enhance COX inhibition.
- The size and substituents on the oxetane ring affect solubility and permeability, crucial for bioavailability.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anti-inflammatory Studies : Compounds similar to this compound were evaluated in vitro for their ability to inhibit COX enzymes. Results indicated promising inhibitory profiles comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Efficacy : A series of oxetane-containing compounds were tested against various cancer cell lines, showing significant cytotoxic effects attributed to enhanced binding to NQO1 .
- Pharmacokinetic Profiling : Studies on related piperidine derivatives revealed improved metabolic stability due to the oxetane ring, suggesting a favorable pharmacokinetic profile for drug development .
特性
IUPAC Name |
4-(4-bromophenyl)-1-(oxetan-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-3-1-11(2-4-13)12-5-7-16(8-6-12)14-9-17-10-14/h1-4,12,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSJHJGOMVFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














